

Mass Spectrometry Analysis of (R)-tert-Butyl azepan-3-ylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: (R)-tert-Butyl azepan-3-ylcarbamate

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **(R)-tert-Butyl azepan-3-ylcarbamate**, a key building block in pharmaceutical synthesis. This document outlines expected fragmentation patterns, experimental protocols, and data interpretation strategies to aid in the characterization and quality control of this compound.

Compound Profile

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral cyclic carbamate widely utilized in the development of novel therapeutic agents. Its accurate mass spectrometric analysis is crucial for identity confirmation, purity assessment, and metabolic studies.

| Property | Value |
|--------------------|--|
| Molecular Formula | C ₁₁ H ₂₂ N ₂ O ₂ |
| Molecular Weight | 214.30 g/mol |
| CAS Number | 1354351-56-6 |
| Chemical Structure | (Image of the chemical structure of (R)-tert-Butyl azepan-3-ylcarbamate) |

Mass Spectrometry Data

Mass spectrometric analysis of **(R)-tert-Butyl azepan-3-ylcarbamate** typically involves soft ionization techniques such as Electrospray Ionization (ESI) to observe the protonated molecule $[M+H]^+$. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides characteristic product ions that confirm the compound's structure.

Predicted Mass Spectrum Data

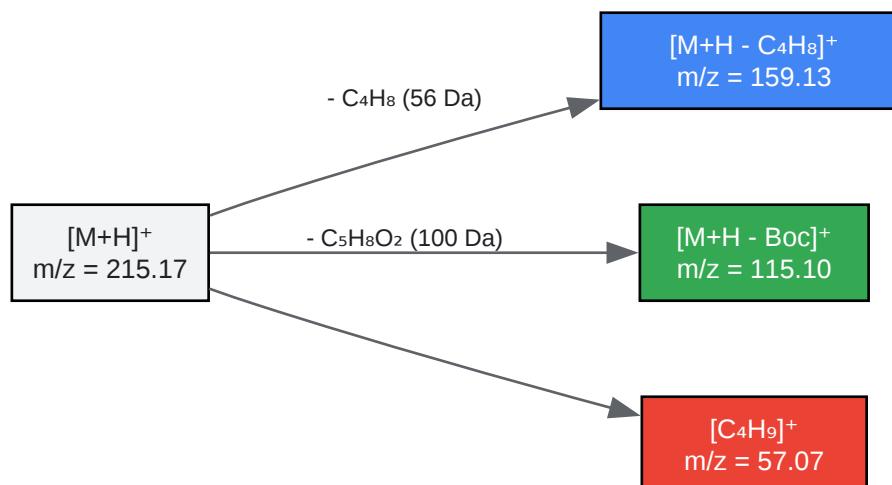
The following table summarizes the expected major ions in the mass spectrum of **(R)-tert-Butyl azepan-3-ylcarbamate**. The data is based on the analysis of structurally similar compounds, such as tert-butyl 3-aminopiperidine-1-carboxylate, and known fragmentation patterns of N-Boc protected amines.[\[1\]](#)

| m/z (amu) | Proposed Fragment Ion | Relative Intensity (%) |
|-----------|----------------------------------|------------------------|
| 215.17 | $[M+H]^+$ | 10 |
| 159.13 | $[M+H - C_4H_8]^+$ | 40 |
| 141.12 | $[M+H - C_4H_8 - H_2O]^+$ | 20 |
| 115.10 | $[M+H - Boc]^+$ | 80 |
| 99.08 | $[Azepane-3-amine]^+$ | 60 |
| 57.07 | $[C_4H_9]^+$ (tert-butyl cation) | 100 |

Note: Relative intensities are estimates and can vary depending on the instrument and experimental conditions.

Fragmentation Pathway

The fragmentation of protonated **(R)-tert-Butyl azepan-3-ylcarbamate** is dominated by cleavages related to the tert-butoxycarbonyl (Boc) protecting group. The primary fragmentation pathways include the loss of isobutylene, the complete loss of the Boc group, and the formation of the stable tert-butyl cation.



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Caption: Proposed ESI-MS/MS fragmentation pathway of **(R)-tert-Butyl azepan-3-ylcarbamate**.

Experimental Protocols

The following protocols provide a general framework for the mass spectrometric analysis of **(R)-tert-Butyl azepan-3-ylcarbamate**. Optimization may be required based on the specific instrumentation and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation:

- Prepare a stock solution of **(R)-tert-Butyl azepan-3-ylcarbamate** in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 μ g/mL.
- Filter the sample through a 0.22 μ m syringe filter prior to injection.

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% to 95% B over 10 minutes
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 °C

MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Mode: Full Scan (m/z 50-300) and Product Ion Scan
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Collision Gas: Argon
- Collision Energy: 10-30 eV (for MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the compound. Silylation is a common derivatization technique for carbamates.

Sample Preparation and Derivatization:

- Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).
- Add 100 μ L of a silylating agent (e.g., BSTFA with 1% TMCS).

- Heat the mixture at 60-70 °C for 30 minutes.
- Inject an aliquot of the derivatized sample into the GC-MS.

GC Conditions:

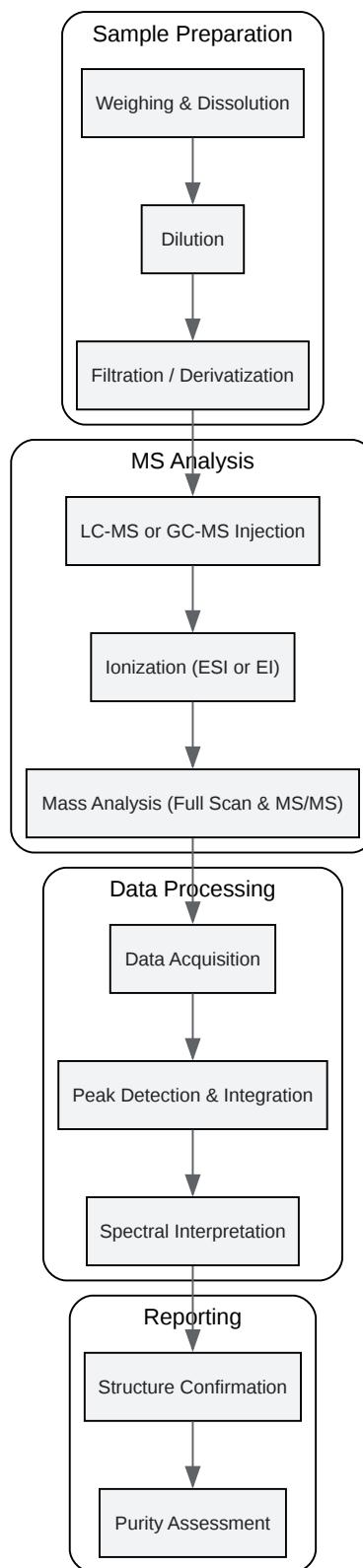
- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
- Inlet Temperature: 250 °C
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection Mode: Split (20:1)

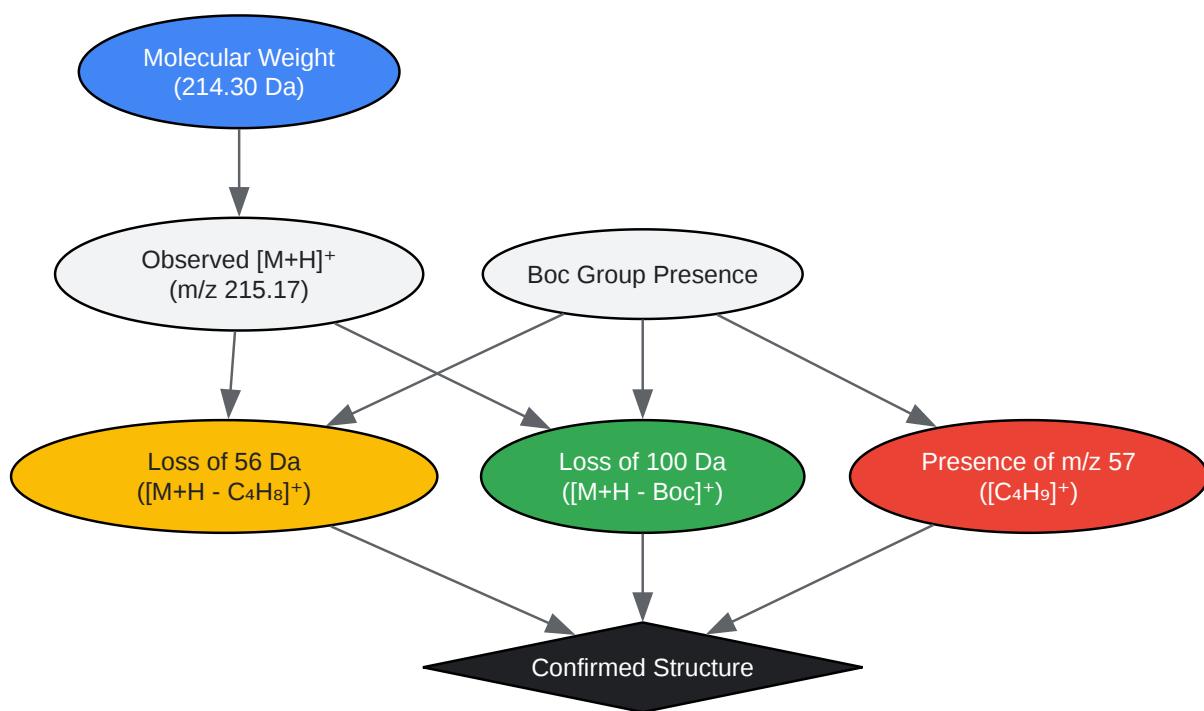
MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ion Source Temperature: 230 °C
- Electron Energy: 70 eV
- Scan Range: m/z 40-400

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of **(R)-tert-Butyl azepan-3-ylcarbamate**, from sample preparation to data interpretation.





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References

- 1. acdlabs.com [acdlabs.com]
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